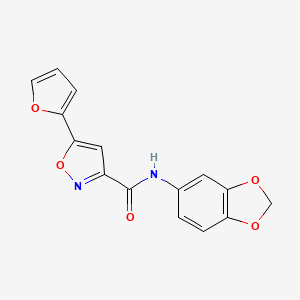![molecular formula C13H14N2O3S B5560525 methyl 2-[(7-methoxy-4-methyl-2-quinazolinyl)sulfanyl]acetate](/img/structure/B5560525.png)
methyl 2-[(7-methoxy-4-methyl-2-quinazolinyl)sulfanyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(7-methoxy-4-methyl-2-quinazolinyl)sulfanyl]acetate is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. This particular compound features a methoxy group at the 7th position and a methyl group at the 4th position on the quinazoline ring, with a sulfanylacetate group attached to the 2nd position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(7-methoxy-4-methyl-2-quinazolinyl)sulfanyl]acetate typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its derivatives.
Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced via electrophilic aromatic substitution reactions using appropriate reagents.
Attachment of the Sulfanylacetate Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing cost-effective and readily available starting materials.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[(7-methoxy-4-methyl-2-quinazolinyl)sulfanyl]acetate can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methoxy group or to reduce the quinazoline ring using reducing agents like lithium aluminum hydride.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, strong bases or acids.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Demethylated products, reduced quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-[(7-methoxy-4-methyl-2-quinazolinyl)sulfanyl]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of methyl 2-[(7-methoxy-4-methyl-2-quinazolinyl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The methoxy and methyl groups may enhance the compound’s binding affinity and specificity towards these targets. The sulfanylacetate group can also play a role in modulating the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-[(phenoxymethyl)-4-quinazolinyl]sulfanylacetate: Similar structure but with a phenoxymethyl group instead of a methoxy group.
Methyl 2-[(2-{[(4-methylphenyl)methyl]sulfanyl}-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetate: Contains a tetrahydroquinazoline ring and a methylphenyl group.
Uniqueness
Methyl 2-[(7-methoxy-4-methyl-2-quinazolinyl)sulfanyl]acetate is unique due to its specific substitution pattern on the quinazoline ring, which can significantly influence its chemical reactivity and biological activity. The presence of both methoxy and methyl groups, along with the sulfanylacetate moiety, provides a distinct combination of properties that can be exploited in various scientific and industrial applications.
Propiedades
IUPAC Name |
methyl 2-(7-methoxy-4-methylquinazolin-2-yl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-8-10-5-4-9(17-2)6-11(10)15-13(14-8)19-7-12(16)18-3/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVGUPCLMCWZPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NC(=N1)SCC(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-fluoro-2-methylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5560453.png)
![isopropyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate](/img/structure/B5560463.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5560471.png)
![(1R,3S)-3-methoxy-7-[4-(trifluoromethyl)pyrimidin-2-yl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5560487.png)
![2-bromo-N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5560489.png)

![5-{3-[4-(2-chlorophenyl)-3-oxo-1-piperazinyl]-3-oxopropyl}-2,4-imidazolidinedione](/img/structure/B5560498.png)

![Dimethyl[(2-methylphenyl)sulfamoyl]amine](/img/structure/B5560511.png)
![2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(pyridin-2-yl)acetamide](/img/structure/B5560527.png)
![4-[1-(1,1-dioxidotetrahydro-3-thienyl)-3-methyl-1H-1,2,4-triazol-5-yl]quinoline](/img/structure/B5560539.png)
![4-{[1-(2-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1,4-oxazepane](/img/structure/B5560544.png)

